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Optimizing JNJ-26489112 dosage for maximal anticonvulsant effect

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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

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Technical Support Center: JNJ-26489112 Anticonvulsant Research

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the anticonvulsant properties of **JNJ-26489112**, a compound developed for the treatment of epilepsy.[1] The information is primarily based on a placebo-controlled, exploratory clinical study in patients with photosensitive epilepsy.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-26489112?

A1: The precise mechanism of action for **JNJ-26489112** is unknown.[1] It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects.[1]

Q2: What is the current development status of **JNJ-26489112**?

A2: The clinical development of **JNJ-26489112** was discontinued. A clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no subsequent development has been reported.[1][5]

Q3: What were the key findings from the clinical trial in photosensitive epilepsy?

Troubleshooting & Optimization





A3: A single-blind, placebo-controlled study in 12 adult patients with idiopathic photosensitive epilepsy demonstrated a dose-dependent anticonvulsant effect.[2][4] The majority of patients showed a positive response, defined as a reduction in the standardized photosensitive range (SPR), at all tested doses.[2][4] Complete suppression of the photoparoxysmal-EEG response (PPR) was observed in a dose-dependent manner.[2][4]

Q4: What were the pharmacokinetic properties of JNJ-26489112 observed in the clinical trial?

A4: Plasma exposure to **JNJ-26489112** increased proportionally with the dose. The median time to maximum plasma concentration (tmax) was consistent across all dose groups, ranging from 3.73 to 5.04 hours.[2][4] Co-administration of **JNJ-26489112** did not appear to affect the concentrations of other antiepileptic drugs (AEDs).[2][4]

Q5: What adverse events were associated with JNJ-26489112?

A5: **JNJ-26489112** was generally well-tolerated. The most frequently reported adverse events (in >10% of patients) were mild headache, dizziness, and nausea.[2][4]

Troubleshooting Guide

Issue 1: Difficulty in replicating the anticonvulsant effect observed in the photosensitive epilepsy model.

- Possible Cause: Variation in the experimental protocol for intermittent photic stimulation (IPS).
- Troubleshooting Steps:
 - Ensure the use of a standardized IPS protocol, including testing under three eye conditions: open, during closure, and closed.[2][4]
 - Verify that the standardized photosensitive range (SPR) is calculated for each eye condition at multiple time points post-dose to accurately assess the drug's effect.[2][4]
 - Confirm that a positive response is defined consistently, for example, as a reduction of the SPR in at least 3 out of 4 consecutive time points in at least one eye condition compared to baseline.[2][4]



Issue 2: Inconsistent pharmacokinetic profiles in experimental subjects.

- Possible Cause: Differences in subject populations or co-administered medications.
- Troubleshooting Steps:
 - The original study included adult patients with and without concomitant AED therapy.[2][4]
 Assess whether the presence of other AEDs in your experimental model could influence
 the pharmacokinetics of JNJ-26489112, although the initial study did not find significant
 effects.[2][4]
 - Collect blood and plasma samples at multiple time points to establish a comprehensive pharmacokinetic profile, including Cmax and tmax.[2][4]

Data Presentation

Table 1: Dosage and Efficacy of JNJ-26489112 in

Photosensitive Epilepsy

Dose of JNJ-26489112	Number of Patients with a Positive Response*	Number of Patients with Complete Suppression of SPR**
1000 mg	3 out of 4	0 out of 4
2000 mg	3 out of 4	1 out of 4
3000 mg	2 out of 3	2 out of 3

^{*}A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition compared with baseline.[2][4] **Complete suppression was defined as the disappearance of an intermittent photic stimulation (IPS)-induced photoparoxysmal-EEG response (PPR).[2][4]

Table 2: Pharmacokinetic Parameters of JNJ-26489112



Dose of JNJ-26489112	Approximate Mean Cmax (µg/mL)	Median tmax (hours)
1000 mg	16	3.73 - 5.04
2000 mg	28	3.73 - 5.04
3000 mg	42	3.73 - 5.04

Experimental Protocols

Protocol: Evaluation of JNJ-26489112 in Patients with Photosensitive Epilepsy

This protocol is based on the multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study (Clinical trial identifier: NCT00579384).[2][3][4]

- Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.[2][4]
- Study Design:
 - Day 1 (Baseline): Administration of a single oral dose of placebo.
 - Day 2 (Treatment): Administration of a single oral dose of JNJ-26489112. The initial cohort
 of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up
 to a maximum of 3000 mg.[2][4]
 - Day 3 (Washout): Administration of a second single oral dose of placebo.[2][4]

Procedure:

- Standardized intermittent photic stimulation (IPS) was performed for up to 12 hours after each dose administration.[2][4]
- IPS was conducted under three eye conditions: open, during closure, and closed.[2][4]
- Electroencephalogram (EEG) was recorded to assess the photoparoxysmal-EEG response (PPR).[2][4]

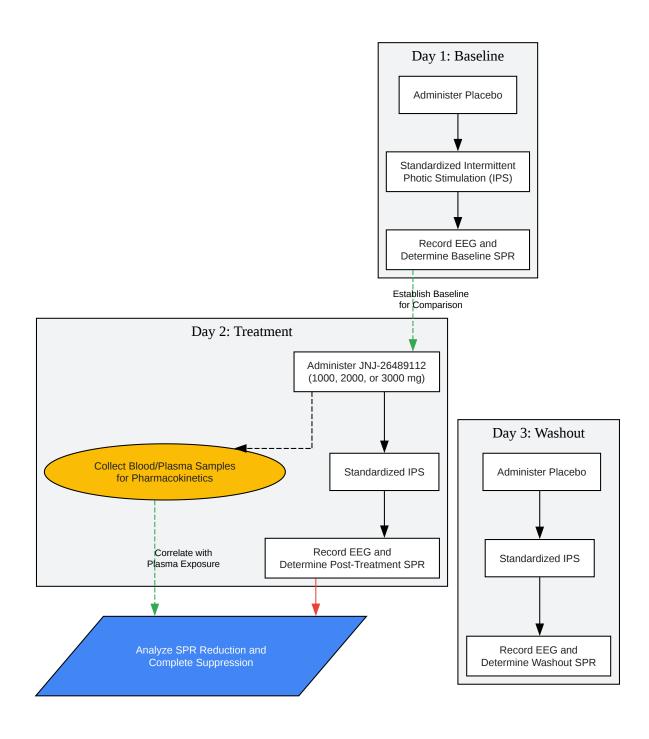


Outcome Measures:

- The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, was calculated for each eye condition at each time point.[2][4]
- A positive response was defined as a reduction of the SPR in ≥3 out of 4 consecutive time
 points in ≥1 eye condition on Day 2 or 3 compared to baseline (Day 1).[2][4]
- Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0).[2][4]
- Pharmacokinetic and Safety Assessment:
 - Blood and plasma samples were collected for pharmacokinetic evaluations of JNJ-26489112 and concurrent AED concentrations.[2][4]
 - Safety was monitored throughout the study.[2][4]

Visualizations





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Caption: Experimental workflow for the clinical evaluation of **JNJ-26489112**.



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